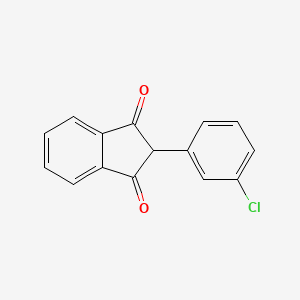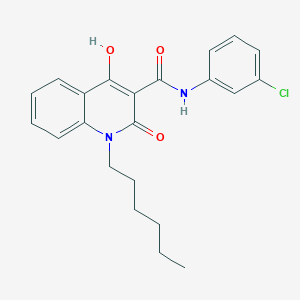
2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is part of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a phenolic compound like salicylic acid under alkaline conditions to produce the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents such as halogens or nitro compounds can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It may also act as an enzyme inhibitor by binding to active sites and altering enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-phenyl diazenyl benzoic acid
- 2-Hydroxy-5-((4-sulfophenyl)diazenyl)benzoic acid
- 2-(4-Hydroxyphenylazo)benzoic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid exhibits unique properties due to the presence of the hydroxy(oxido)amino group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in biochemical applications .
Propiedades
Número CAS |
6283-26-7 |
|---|---|
Fórmula molecular |
C13H9N3O5 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21/h1-7,17H,(H,18,19) |
Clave InChI |
LJOXBIGRIKPBSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)



